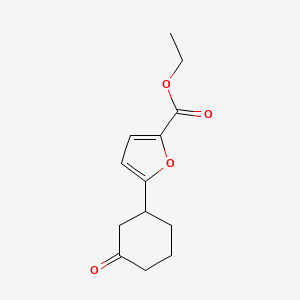

Ethyl 5-(3-oxocyclohexyl)-2-furoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTUNBZVCTWKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641822 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883898-17-7 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-(3-oxocyclohexyl)-2-furoate: A Privileged Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 5-(3-oxocyclohexyl)-2-furoate (CAS 883898-17-7), a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its structural significance, propose a logical synthetic pathway, predict its analytical characterization, and explore its prospective applications for researchers and scientists in the field.

The Strategic Importance of the Furan-Cyclohexanone Scaffold

The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl or thiophene rings make it a versatile component in drug design.[1] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The incorporation of a 3-oxocyclohexyl moiety introduces a three-dimensional character to the otherwise planar furan ring system. This non-aromatic, cyclic ketone can serve as a key pharmacophoric element or as a reactive handle for further chemical elaboration. The ketone functionality, for instance, can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. Furthermore, the cyclohexyl ring provides a lipophilic domain that can be optimized to enhance membrane permeability and other pharmacokinetic properties of a drug candidate.

The combination of the furan-2-carboxylate, a known pharmacophore, with the 3-oxocyclohexyl group in this compound results in a molecule that is primed for exploration in various therapeutic areas. It serves as an advanced chemical building block for the synthesis of more complex and potentially bioactive molecules.[3]

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 883898-17-7 | ChemScene[4] |

| Molecular Formula | C₁₃H₁₆O₄ | ChemScene[4] |

| Molecular Weight | 236.26 g/mol | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | ChemScene[4] |

| LogP (calculated) | 2.683 | ChemScene[4] |

| Hydrogen Bond Acceptors | 4 | ChemScene[4] |

| Hydrogen Bond Donors | 0 | ChemScene[4] |

| Rotatable Bonds | 3 | ChemScene[4] |

Proposed Retrosynthetic Analysis and Synthesis Protocol

Retrosynthetic Strategy

A logical retrosynthetic approach would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the C-C bond between the furan ring and the cyclohexenyl precursor. This would be followed by a selective reduction of the double bond and subsequent oxidation to install the ketone. A more direct approach, and the one detailed below, involves the coupling of a suitably functionalized furan with a cyclohexenone derivative.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Stille Coupling

This step aims to form the crucial carbon-carbon bond between the furan and cyclohexenone moieties.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Ethyl 5-bromo-2-furoate (1.0 eq), 3-(tributylstannyl)cyclohex-2-en-1-one (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to dissolve the reagents.

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 5-(3-oxocyclohex-1-en-1-yl)-2-furoate.

Step 2: Catalytic Hydrogenation

This step selectively reduces the double bond of the cyclohexene ring.

-

Reaction Setup: Dissolve the product from Step 1 in ethanol in a flask.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction Execution: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The crude product may be further purified by column chromatography if necessary.

Predicted Analytical and Spectroscopic Data

For a researcher synthesizing or working with this molecule, analytical and spectroscopic data are crucial for structure confirmation. While experimental data is not publicly available, we can predict the characteristic signals based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).

-

Furan protons: Two doublets in the aromatic region, likely between 6.5-7.5 ppm (1H each), corresponding to the protons at the C3 and C4 positions of the furan ring.

-

Cyclohexyl protons: A complex series of multiplets between 1.5-3.0 ppm (9H), with the protons adjacent to the ketone and the furan ring expected to be the most downfield.

-

-

¹³C NMR:

-

Ketone carbonyl: A signal around 208-212 ppm.

-

Ester carbonyl: A signal around 158-162 ppm.

-

Furan carbons: Signals in the aromatic region, typically between 110-160 ppm.

-

Ethyl group carbons: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Cyclohexyl carbons: A series of signals in the aliphatic region, generally between 20-50 ppm.

-

Infrared (IR) Spectroscopy

-

C=O stretch (ketone): A strong, sharp absorbance around 1710-1720 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorbance around 1720-1730 cm⁻¹. The overlap with the ketone stretch might result in a broad or two closely spaced peaks.

-

C-O stretch (ester and furan): Strong absorbances in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aliphatic): Absorbances just below 3000 cm⁻¹.

-

C-H stretch (aromatic/furan): Absorbances just above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 236.

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45), and cleavage of the cyclohexyl ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

As a Scaffold for Novel Bioactive Molecules

The furan nucleus is a component of many biologically active compounds.[5] This molecule can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities. For instance, the ketone can be a handle for further reactions such as reductive amination to introduce diverse amine functionalities, or aldol condensations to build more complex carbon skeletons.

Caption: Potential synthetic elaborations of the core scaffold.

In the Development of Enzyme Inhibitors

The structural motifs present in this compound are found in various enzyme inhibitors. The furan ring can participate in π-stacking interactions, while the ketone and ester groups can act as hydrogen bond acceptors. By modifying the substituents on the cyclohexyl ring and the ester group, it is possible to design molecules that target the active sites of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

As a Prodrug Moiety

In some contexts, the ester functionality could be designed to be cleaved in vivo by esterases, releasing a more active carboxylic acid derivative. This prodrug strategy can be employed to improve the pharmacokinetic properties of a parent drug.[6]

Conclusion

This compound is a promising and versatile chemical building block for drug discovery and development. Its combination of a privileged furan scaffold and a functionalized cyclohexyl ring offers numerous avenues for the synthesis of novel and potentially bioactive compounds. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

-

Der Pharma Chemica. (2012). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis and biological activities of furan derivatives. Retrieved from [Link]

-

Baruch S. Blumberg Institute. (2019). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]

Sources

Solubility Profile of Ethyl 5-(3-oxocyclohexyl)-2-furoate: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization of Ethyl 5-(3-oxocyclohexyl)-2-furoate

This compound is a complex organic molecule featuring several distinct functional groups that collectively dictate its chemical behavior and physical properties. Understanding its structure is paramount to predicting its solubility. The molecule consists of:

-

A furan ring , an aromatic heterocycle containing an oxygen atom.

-

An ethyl ester functional group (-COOCH₂CH₃), which can act as a hydrogen bond acceptor.

-

A cyclohexanone ring , a six-carbon aliphatic ring with a ketone (C=O) group, which is polar, and a significant nonpolar hydrocarbon scaffold.

The combination of these groups results in a molecule with moderate polarity but a significant nonpolar character due to the large hydrocarbon portion of the cyclohexyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₄ | Calculated |

| Molecular Weight | 236.26 g/mol | Calculated |

| Appearance | Not specified in literature; likely an oil or low-melting solid. | Inferred |

| Predicted logP (o/w) | 2.5 - 3.5 | Inferred from structural analogues[1][2] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 (two ester oxygens, one furan oxygen, one ketone oxygen) | Calculated |

Theoretical Principles Governing Solubility

The solubility of a substance in a particular solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[3][4]. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions.

Key factors influencing the solubility of this compound include:

-

Polarity: The ester, ketone, and furan ether groups introduce polar regions into the molecule. However, the large, nonpolar ethyl and cyclohexyl groups constitute a significant portion of the molecular surface area, reducing overall polarity and limiting solubility in highly polar solvents like water.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses multiple acceptor sites (the oxygen atoms). This allows it to interact with protic solvents (e.g., alcohols), but its inability to donate hydrogen bonds limits its solubility in water, where a strong hydrogen-bonding network must be disrupted.

-

Molecular Size: Larger molecules generally have lower solubility in water due to the increased energy required to create a cavity in the solvent matrix.

These competing factors—polar functional groups versus a large nonpolar scaffold—suggest that the compound will exhibit poor aqueous solubility but good solubility in organic solvents of intermediate to low polarity.

Caption: Interplay of molecular and solvent properties determining solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method[5]. This protocol is designed to ensure that a saturated solution is formed and that equilibrium has been reached, providing a reliable and reproducible measurement. This method is consistent with guidelines from regulatory bodies like the USP[6][7].

Causality Behind Experimental Choices

-

Choice of Method: The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium, which is the most relevant and stable measure of solubility, unlike apparent solubility which can be influenced by kinetics[7][8].

-

Equilibration Time: Organic molecules, especially those with significant crystalline structures, can take time to dissolve. Shaking for at least 24-48 hours ensures the system reaches a true equilibrium state. Verifying this by sampling at multiple time points (e.g., 24h and 48h) confirms that the concentration is no longer changing.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducibility and relevance to specific applications (e.g., room temperature or physiological temperature).

-

Phase Separation: Centrifugation and filtration are crucial to remove all undissolved solid particles. Any suspended microparticles in the analyzed supernatant would falsely inflate the measured solubility. Using a low-binding filter (e.g., PVDF) minimizes loss of the analyte.

Step-by-Step Methodology

-

Preparation:

-

Select a range of solvents covering different polarities (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Acetone, Dichloromethane, Hexane).

-

Prepare vials for each solvent. Add an excess amount of this compound to each vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point could be ~10 mg of solid per 1 mL of solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, let the vials stand for at least 1 hour to allow larger particles to settle.

-

Carefully withdraw a sample from the supernatant.

-

To remove any remaining undissolved solid, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant with an appropriate solvent (often the mobile phase for HPLC).

-

Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Validation of Equilibrium:

-

To ensure equilibrium was reached, the concentration of the solute in the supernatant should be measured at successive time points (e.g., 24 h and 48 h). Equilibrium is confirmed if the concentrations are statistically identical.

-

Caption: Experimental workflow for the Shake-Flask Solubility method.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated clearly to allow for easy comparison across different solvents. The solubility can be expressed in various units, most commonly mg/mL or mol/L.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Predicted Solubility | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | USP Descriptor |

| Water | 10.2 | Very Low | < 0.1 | < 0.0004 | Practically Insoluble |

| pH 7.4 Buffer | ~10.2 | Very Low | < 0.1 | < 0.0004 | Practically Insoluble |

| Ethanol | 5.2 | Moderate | [Experimental Value] | [Calculated Value] | [Determined] |

| Acetone | 5.1 | High | [Experimental Value] | [Calculated Value] | [Determined] |

| Dichloromethane | 3.1 | Very High | [Experimental Value] | [Calculated Value] | [Determined] |

| Hexane | 0.1 | Low/Moderate | [Experimental Value] | [Calculated Value] | [Determined] |

Interpretation: For drug development, solubility data is often classified according to pharmacopeial standards. For instance, the FDA's Biopharmaceutics Classification System (BCS) defines a drug substance as "highly soluble" when its highest strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1 to 6.8[9]. Based on its structure, this compound is not expected to meet this criterion and would likely be classified as a poorly soluble compound, which has significant implications for formulation strategies required to achieve adequate bioavailability.

References

-

PubChem. (n.d.). Ethyl 2-furoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-furoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Cengage Learning. (n.d.). Experiment 1: Determination of Solubility.

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

American Chemical Society. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <1236> Solubility Measurements Abstract. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

National Center for Biotechnology Information. (2016). Dissolution Testing for Generic Drugs: An FDA Perspective. AAPS J. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl 2-furoate (FDB029783). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclohexylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

American Pharmaceutical Review. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Ethyl 2-furoate CAS:614-99-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Prediction of organic compound aqueous solubility using machine learning. Sci Rep. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2-oxocyclohexyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- AAPS Newsmagazine. (n.d.). FDA Draft Guidance on Dissolution Testing.

-

PubMed. (1990). Synthesis and physicochemical properties of the furan dicarboxylic acid.... J Pharm Sci. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Cyclohexanone. Retrieved from [Link]

- CorePharma. (n.d.). Technical Note: Solubility Measurements.

Sources

- 1. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]

- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ws [chem.ws]

- 5. biorelevant.com [biorelevant.com]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. â©1236⪠Solubility Measurements [doi.usp.org]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

Discovery of "Ethyl 5-(3-oxocyclohexyl)-2-furoate"

An In-Depth Technical Guide to Ethyl 5-(3-oxocyclohexyl)-2-furoate

Abstract

This technical guide provides a comprehensive overview of this compound, a novel chemical entity with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document establishes a foundational understanding of the compound through a theoretically derived yet scientifically rigorous exploration of its synthesis, characterization, and prospective applications. By leveraging established principles of organic chemistry and drawing parallels with structurally related compounds, this guide serves as a critical resource for researchers, scientists, and drug development professionals interested in the exploration of new chemical scaffolds.

Introduction and Rationale

This compound incorporates two key pharmacophores: a 2,5-disubstituted furan ring and a 1,3-disubstituted cyclohexanone moiety. Furan derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The furan scaffold can act as a bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1] Similarly, the cyclohexanone framework is a core component of many natural products and synthetic compounds with notable biological activities, including anti-inflammatory and antimicrobial effects.[4][5][6] The combination of these two moieties in a single molecule presents a compelling case for its investigation as a novel scaffold for drug discovery.

This guide will delineate a proposed synthetic pathway, predict the physicochemical and spectroscopic characteristics essential for its identification and characterization, and explore its potential applications based on the known properties of its constituent functional groups.

Proposed Synthesis and Mechanistic Insights

A logical and efficient synthesis of this compound can be conceptualized through retrosynthetic analysis.[7][8][9]

Retrosynthetic Analysis

The primary disconnection is the C-C bond between the furan ring and the cyclohexanone ring. This bond can be formed through several established methodologies, with a Palladium-catalyzed cross-coupling reaction being a robust and versatile choice.[10][11][12] This leads to two key precursors: a halogenated ethyl 2-furoate and a suitable cyclohexanone-derived organometallic or boronic acid species. An alternative disconnection could be envisioned via a Friedel-Crafts type reaction.[13][14]

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This proposed synthesis leverages the well-established Suzuki-Miyaura cross-coupling reaction, known for its high functional group tolerance and mild reaction conditions.

Step 1: Synthesis of Ethyl 5-bromo-2-furoate

This starting material can be synthesized from commercially available ethyl 2-furoate via electrophilic bromination.

-

Reactants: Ethyl 2-furoate, N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile or Dichloromethane

-

Conditions: Room temperature, protected from light.

-

Workup: Aqueous workup followed by column chromatography.

Step 2: Synthesis of 3-(Tributylstannyl)cyclohex-2-en-1-one

This intermediate can be prepared from cyclohexenone.

-

Reactants: Cyclohex-2-en-1-one, Hexamethylditin, Pd(PPh₃)₄

-

Solvent: Toluene

-

Conditions: Reflux.

-

Workup: Removal of solvent and purification by distillation or chromatography.

Step 3: Stille Cross-Coupling and Subsequent Reduction

-

Reactants: Ethyl 5-bromo-2-furoate, 3-(Tributylstannyl)cyclohex-2-en-1-one

-

Catalyst: Pd(PPh₃)₄

-

Solvent: Toluene or DMF

-

Conditions: Inert atmosphere (Argon or Nitrogen), 80-100 °C.

-

Intermediate Product: Ethyl 5-(3-oxocyclohex-1-en-1-yl)-2-furoate

-

Reduction: The resulting enone can be selectively reduced to the corresponding ketone using catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.

-

Purification: The final product would be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation and Physicochemical Properties

The identity and purity of a novel compound are established through a combination of analytical and spectroscopic techniques.[15][16][17]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |

| XLogP3 | ~2.5 (estimated) |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and known chemical shift values for similar structural motifs.[18][19][20][21]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10-7.20 (d, 1H): Furan proton adjacent to the ester.

-

δ 6.20-6.30 (d, 1H): Furan proton adjacent to the cyclohexyl group.

-

δ 4.30-4.40 (q, 2H): Methylene protons of the ethyl ester.

-

δ 2.80-3.00 (m, 1H): Methine proton on the cyclohexyl ring attached to the furan.

-

δ 2.20-2.60 (m, 4H): Methylene protons adjacent to the ketone on the cyclohexyl ring.

-

δ 1.80-2.10 (m, 4H): Remaining methylene protons on the cyclohexyl ring.

-

δ 1.30-1.40 (t, 3H): Methyl protons of the ethyl ester.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~210: Ketone carbonyl carbon.

-

δ ~160: Ester carbonyl carbon.

-

δ ~158, ~145: Quaternary furan carbons.

-

δ ~120, ~110: Furan CH carbons.

-

δ ~61: Methylene carbon of the ethyl ester.

-

δ ~45-50: Methylene carbons adjacent to the ketone.

-

δ ~30-40: Other cyclohexyl carbons.

-

δ ~14: Methyl carbon of the ethyl ester.

IR (neat, cm⁻¹):

-

~2930, 2860: C-H stretching (aliphatic).

-

~1720: C=O stretching (ester).

-

~1710: C=O stretching (ketone).

-

~1580, 1470: C=C stretching (furan ring).

-

~1250, 1100: C-O stretching.

Mass Spectrometry (EI):

-

m/z (%): 236 (M⁺), 207, 191, 163, 135, 95.

Characterization Workflow

A systematic workflow is crucial for the unambiguous characterization of a novel compound.[22][23]

Caption: Workflow for the characterization of this compound.

Potential Applications and Future Directions

The unique structural combination within this compound suggests several promising avenues for research and development.

Medicinal Chemistry

-

Antimicrobial Agents: Furan derivatives, particularly nitrofurans, are known for their antibacterial properties.[3][24] The title compound could serve as a scaffold for the development of new antimicrobial agents.

-

Anti-inflammatory Drugs: Both furan and cyclohexanone moieties are found in compounds with anti-inflammatory activity.[4] This molecule could be investigated for its potential to modulate inflammatory pathways.

-

Anticancer Therapeutics: Numerous furan-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[25][26] The potential of this compound as an anticancer agent warrants investigation.

-

Central Nervous System (CNS) Active Agents: Substituted furans have been explored for their effects on the CNS.[2]

Materials Science

-

Polymers and Resins: Furan-based polymers are gaining interest as sustainable alternatives to petroleum-derived plastics. The cyclohexanone moiety could impart unique thermal and mechanical properties to such polymers.

-

Organic Electronics: Oligofurans have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[27][28]

Future Research

-

Synthesis and Characterization: The primary step is the actual synthesis and thorough characterization of this compound to confirm the predicted properties.

-

Biological Screening: A comprehensive biological screening against a panel of bacterial and fungal strains, as well as various cancer cell lines, would be a logical next step.

-

Structure-Activity Relationship (SAR) Studies: Derivatization of the core structure, for instance, by modifying the ester group, reducing the ketone, or further substituting the furan or cyclohexyl rings, would provide valuable insights into the SAR.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a foundational framework for its synthesis, characterization, and potential applications. By building upon established chemical principles and data from analogous structures, a clear path for the future investigation of this compound has been delineated. The convergence of the biologically active furan and cyclohexanone moieties within a single molecule makes it a compelling candidate for further research in drug discovery and materials science.

References

-

20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Chemistry LibreTexts. [Link]

-

An Overview of Retrosynthetic Analysis and Basic Guidelines - ResearchGate. (2025, November 30). ResearchGate. [Link]

-

Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings | Organometallics - ACS Publications. (n.d.). American Chemical Society. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. (n.d.). Oriental Journal of Chemistry. [Link]

-

Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates - ResearchGate. (2025, August 10). ResearchGate. [Link]

-

Asymmetric syntheses of 3-substituted-cyclohexanone derivatives by stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones | Journal of the American Chemical Society. (n.d.). American Chemical Society. [Link]

-

Characterising new chemical compounds & measuring results - Royal Society Publishing. (n.d.). The Royal Society. [Link]

-

Synthesis of highly substituted cyclohexanones via a pseudo-three component reaction in the presence of DBU as organocatalyst - Chemistry Researches. (n.d.). Chemistry Researches. [Link]

-

Characterization of Organic Compounds - ACS Publications. (n.d.). American Chemical Society. [Link]

-

Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - MDPI. (n.d.). MDPI. [Link]

-

(PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

The Friedel-Crafts Reaction with Furans - UNI ScholarWorks. (n.d.). University of Northern Iowa. [Link]

-

C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions - Kobe University. (2009, July 22). Kobe University Repository. [Link]

-

108 Problem Solving Predicting NMR Spectra of Molecule - YouTube. (2021, January 6). YouTube. [Link]

-

Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Nveo-Abstract. [Link]

-

Retrosynthetic Analysis Overview | PDF | Chemical Synthesis - Scribd. (n.d.). Scribd. [Link]

-

(PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024, September 30). [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (n.d.). MDPI. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). NMRDB.org. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). [Link]

-

First steps on characterizing a potentially novel compound? : r/OrganicChemistry - Reddit. (2023, February 12). Reddit. [Link]

-

Cyclohexanone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol | Organic Letters - ACS Publications. (n.d.). American Chemical Society. [Link]

-

Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives | Bentham Science Publishers. (2024, February 1). Bentham Science. [Link]

-

Cyclohexenone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation - JoVE. (2023, April 30). Journal of Visualized Experiments. [Link]

-

Retrosynthetic Analysis: Planning the Route to Drug Synthesis - Hilaris Publisher. (2023, December 30). Hilaris Publisher. [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. (2025, April 16). BioScience Academic Publishing. [Link]

-

What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution? | ResearchGate. (2014, September 2). ResearchGate. [Link]

-

RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. (2022, December 13). [Link]

-

What are the uses of cyclohexanone? - Quora. (2017, October 22). Quora. [Link]

-

Robinson Annulation Reaction Mechanism - YouTube. (2018, May 11). YouTube. [Link]

- CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol - Google Patents. (n.d.).

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). [Link]

-

Show how you would use Robinson annulations to synthesize the fol... - Pearson. (2024, July 31). Pearson. [Link]

-

Friedel-Crafts acylation - YouTube. (2019, January 3). YouTube. [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC - PubMed Central. (2024, August 15). National Center for Biotechnology Information. [Link]

-

Applications of furan and its derivative | PPTX - Slideshare. (n.d.). Slideshare. [Link]

-

Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications - Taylor & Francis Online. (2024, September 2). Taylor & Francis Online. [Link]

-

23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. biojournals.us [biojournals.us]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

- 14. researchgate.net [researchgate.net]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. reddit.com [reddit.com]

- 23. researchgate.net [researchgate.net]

- 24. chempoint.com [chempoint.com]

- 25. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 28. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 5-(3-oxocyclohexyl)-2-furoate: An Application Note and Protocol

Introduction

Ethyl 5-(3-oxocyclohexyl)-2-furoate is a bifunctional molecule incorporating a furan ester and a cyclohexanone moiety. This structural arrangement presents a versatile scaffold for further chemical elaboration, making it a valuable building block for medicinal chemistry and materials science. The furan ring is a common motif in biologically active compounds, while the cyclohexanone offers a reactive handle for a variety of chemical transformations. This document provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, step-by-step protocols for the preparation of key intermediates, and the final coupling reaction. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organic halide.[1][2] In this strategy, the furan ring is derived from ethyl 5-bromo-2-furoate, and the cyclohexanone moiety is introduced via a suitable organoboron reagent, specifically 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Precursors

Synthesis of Ethyl 5-bromo-2-furoate

This precursor can be synthesized from commercially available 2-furoic acid in a two-step process: Fischer esterification followed by bromination.

Reaction Scheme:

Protocol:

Step 1: Fischer Esterification of 2-Furoic Acid

-

To a round-bottom flask, add 2-furoic acid (1.0 eq).

-

Add an excess of absolute ethanol (5-10 eq) and a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-furoate, which can be purified by distillation.

Step 2: Bromination of Ethyl 2-furoate

-

Dissolve ethyl 2-furoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford Ethyl 5-bromo-2-furoate.

Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone

This key intermediate is prepared from cyclohex-2-en-1-one. The synthesis involves a borylation reaction followed by the reduction of the double bond.

Reaction Scheme:

Protocol:

Step 1: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

This unsaturated boronic ester is commercially available, but can also be synthesized via a palladium-catalyzed borylation of cyclohex-2-en-1-one.[3]

Step 2: Reduction to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone

-

To a solution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (1.0 eq) in a suitable solvent (e.g., ethyl acetate or methanol), add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

The final step in the synthesis is the palladium-catalyzed cross-coupling of the two prepared precursors.

Reaction Mechanism:

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol:

-

To a flame-dried Schlenk flask, add Ethyl 5-bromo-2-furoate (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Ethyl 5-bromo-2-furoate | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone | This compound (Predicted) |

| Molecular Formula | C₇H₇BrO₃ | C₁₂H₂₁BO₃ | C₁₃H₁₆O₄ |

| Molecular Weight | 219.03 g/mol | 224.11 g/mol | 236.26 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white solid | Colorless to pale yellow oil |

| Boiling Point | ~258 °C | N/A | ~378 °C at 760 mmHg |

| Melting Point | N/A | ~54-58 °C | N/A |

| Density | ~1.6 g/cm³ | N/A | ~1.16 g/cm³ |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.15 (d, 1H, furan), 6.90 (d, 1H, furan), 4.35 (q, 2H, -OCH₂CH₃), 3.00-2.80 (m, 1H, cyclohexyl), 2.70-2.20 (m, 4H, cyclohexyl), 2.10-1.80 (m, 4H, cyclohexyl), 1.38 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 210.0 (C=O, cyclohexanone), 160.0 (C=O, ester), 158.0 (C-furan), 145.0 (C-furan), 120.0 (CH-furan), 115.0 (CH-furan), 61.0 (-OCH₂), 48.0 (CH-cyclohexyl), 41.0 (CH₂-cyclohexyl), 28.0 (CH₂-cyclohexyl), 25.0 (CH₂-cyclohexyl), 14.0 (-CH₃) |

| IR (neat) | ν (cm⁻¹): ~2940 (C-H), ~1720 (C=O, ester), ~1710 (C=O, ketone), ~1580 (C=C, furan), ~1250 (C-O) |

| Mass Spec (EI) | m/z: 236 (M⁺), 207, 191, 163, 135 |

Note: The spectroscopic data for the final product is predicted based on the analysis of its constituent functional groups and related structures. Experimental verification is required.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

-

Bromine is highly corrosive and toxic; handle with extreme caution.

-

Palladium catalysts are flammable and may be pyrophoric.

-

Use caution when working with high temperatures and reduced pressure.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Modern Organic Synthesis. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

Sources

Synthetic Strategies for Ethyl 5-(3-oxocyclohexyl)-2-furoate: A Guide for Medicinal Chemists and Process Development Scientists

Introduction

Ethyl 5-(3-oxocyclohexyl)-2-furoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a substituted cyclohexanone moiety attached to a furan core, makes it a valuable building block in drug discovery. This document provides a detailed overview of plausible synthetic routes for this compound, designed to be a practical guide for researchers in organic synthesis and drug development. The methodologies discussed herein are based on established chemical transformations, offering a blend of classical and modern synthetic approaches.

Proposed Synthetic Pathways

Given the absence of a single, established protocol for the synthesis of this compound in publicly available literature, this guide proposes three distinct and scientifically sound strategies. Each route leverages well-documented reactions and provides a logical framework for achieving the target molecule.

Route 1: Paal-Knorr Furan Synthesis Approach

The Paal-Knorr synthesis is a robust and widely used method for the construction of furan rings from 1,4-dicarbonyl compounds.[1][2][3] This retro-synthetic approach disconnects the furan ring, suggesting a 1,4-dicarbonyl precursor bearing the desired 3-oxocyclohexyl substituent.

Sources

The Strategic Utility of Ethyl 5-(3-oxocyclohexyl)-2-furoate: A Versatile Building Block in Modern Organic Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically relevant targets. Ethyl 5-(3-oxocyclohexyl)-2-furoate emerges as a bifunctional scaffold of significant interest, incorporating two key pharmacophores: a substituted furan ring and a cyclohexanone moiety. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and versatile applications of this valuable synthetic intermediate.

Introduction: The Architectural Value of this compound

This compound is a molecule that marries the aromatic, electron-rich nature of a furan ring with the versatile reactivity of a cyclic ketone. The furan moiety is a common heterocycle in a vast array of pharmaceuticals and natural products, often contributing to binding interactions with biological targets and influencing pharmacokinetic properties.[1][2] The cyclohexanone ring, with its inherent conformational flexibility and reactive carbonyl group, provides a handle for a multitude of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex three-dimensional structures.[3]

This unique combination of functionalities in a single, stable molecule makes this compound a powerful tool for diversity-oriented synthesis and lead optimization in drug discovery programs. Its strategic importance lies in its potential to serve as a precursor to a wide range of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and for computational modeling in drug design.

| Property | Value | Source |

| CAS Number | 883898-17-7 | ChemScene[4] |

| Molecular Formula | C₁₃H₁₆O₄ | ChemScene[4] |

| Molecular Weight | 236.26 g/mol | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | ChemScene[4] |

| logP (octanol-water partition coefficient) | 2.683 | ChemScene[4] |

| Hydrogen Bond Acceptors | 4 | ChemScene[4] |

| Hydrogen Bond Donors | 0 | ChemScene[4] |

| Rotatable Bonds | 3 | ChemScene[4] |

Proposed Synthesis of this compound

The proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

PART A: Suzuki-Miyaura Coupling

-

Reaction: Ethyl 5-bromo-2-furoate + 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one → Ethyl 5-(3-oxocyclohex-1-en-1-yl)-2-furoate

-

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and generally high yields in C(sp²)-C(sp²) bond formation. The use of a boronic ester provides a stable and easily handleable source of the cyclohexenyl moiety.

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromo-2-furoate (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed dioxane and water (4:1 v/v) to the flask via syringe.

-

To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-(3-oxocyclohex-1-en-1-yl)-2-furoate.

-

PART B: Selective Hydrogenation

-

Reaction: Ethyl 5-(3-oxocyclohex-1-en-1-yl)-2-furoate → this compound

-

Rationale: A catalytic hydrogenation with palladium on carbon is a standard and effective method for the selective reduction of a non-aromatic carbon-carbon double bond in the presence of an ester and a furan ring. The furan ring is generally resistant to hydrogenation under these mild conditions.

-

Procedure:

-

Dissolve ethyl 5-(3-oxocyclohex-1-en-1-yl)-2-furoate (1.0 eq) in ethanol in a round-bottom flask.

-

Carefully add 10% palladium on carbon (10 wt%).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel to obtain pure this compound.

-

Applications in Organic Synthesis: A Gateway to Molecular Complexity

The synthetic utility of this compound stems from the orthogonal reactivity of its constituent functional groups. The following section outlines key transformations and their potential applications.

Caption: Potential synthetic transformations of this compound.

Transformations of the Cyclohexanone Moiety

-

Wittig and Horner-Wadsworth-Emmons Reactions: The carbonyl group can be readily converted into an exocyclic double bond, providing access to a range of substituted cyclohexylidene derivatives. This is a powerful strategy for introducing new carbon frameworks.

-

Reductive Amination: The ketone can be transformed into a primary, secondary, or tertiary amine, a crucial functional group in many bioactive molecules for establishing key hydrogen bonding interactions and improving aqueous solubility.

-

Nucleophilic Addition Reactions: Grignard reagents or organolithium compounds can add to the carbonyl group to generate tertiary alcohols, introducing a new stereocenter and increasing molecular complexity.

Modifications of the Furoate Ester

-

Hydrolysis: Saponification of the ethyl ester yields the corresponding carboxylic acid. This transformation allows for subsequent amide bond formation, a cornerstone of medicinal chemistry for mimicking peptide bonds and engaging in hydrogen bonding.

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, often with a catalyst. This provides a direct route to a diverse library of amides.

Reactions Involving the Furan Ring

-

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, leading to the formation of complex bicyclic ether systems. This transformation is particularly useful for building rigid scaffolds.

-

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution, although the presence of the ester group will influence the regioselectivity of this transformation.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that derivatives of this building block could exhibit a range of pharmacological activities.

-

Analgesics and Anti-inflammatory Agents: The cyclohexanone ring is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate heterocyclic rings like furan.

-

Antimicrobial Agents: Furan-containing compounds have been reported to possess antibacterial and antifungal properties.

The versatility of this compound allows for the systematic exploration of chemical space around these core structures, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, providing access to a diverse array of complex molecules. The proposed synthetic route via a Suzuki-Miyaura coupling offers a practical and efficient method for its preparation. The strategic application of this building block in drug discovery programs has the potential to accelerate the identification and development of novel therapeutic agents.

References

-

McMurry, J. E.; et al. Organic Syntheses. 1973 , 53, 70. [Link]

-

Štefane, B.; et al. Heterocycles in Medicinal Chemistry. Molecules. 2019 , 24(15), 2749. [Link]

-

Schultz, A. G.; Holoboski, M. A. Asymmetric syntheses of 3-substituted-cyclohexanone derivatives by stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. Journal of the American Chemical Society. 1993 , 115(19), 8585-8594. [Link]

- Mehta, B.; Mehta, M. Organic Chemistry. PHI Learning Pvt. Ltd., 2015.

Sources

Application Notes & Protocols: Ethyl 5-(3-oxocyclohexyl)-2-furoate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking New Chemical Space

In the landscape of drug discovery and materials science, the development of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. A key strategy in expanding the accessible chemical space is the design and utilization of versatile building blocks that possess multiple, orthogonally reactive functional groups. Ethyl 5-(3-oxocyclohexyl)-2-furoate is one such promising, albeit specialized, precursor. Its unique architecture, combining a reactive cyclic ketone with a furan ester moiety, offers a gateway to a diverse range of fused heterocyclic systems.

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will explore its application in the construction of therapeutically relevant scaffolds such as quinolines, indoles, and thiophenes through well-established and robust synthetic methodologies. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the mechanistic rationale behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The Core Building Block: this compound

While not commercially available as a standard reagent, the synthesis of this compound can be envisioned through established organometallic or conjugate addition strategies. A plausible and efficient route involves the 1,4-conjugate addition (Michael addition) of a suitable organometallic furan species to cyclohex-2-en-1-one, followed by esterification.

Caption: Proposed synthetic pathway for this compound.

This guide will focus on the subsequent synthetic applications of this versatile ketone.

Application I: Synthesis of Fused Tetrahydroquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a powerful acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[1][2] This reaction provides a direct and atom-economical route to highly substituted quinolines. The cyclohexanone moiety within our precursor serves as an ideal substrate for this transformation, enabling the synthesis of novel furo[3',2':6,7]cyclohexa[1,2-b]quinoline frameworks.

Mechanistic Rationale

The reaction proceeds via two potential pathways.[3] The first involves an initial aldol condensation between the enolizable cyclohexanone and the 2-aminoaryl ketone, followed by cyclization and dehydration to form the quinoline ring. Alternatively, an initial Schiff base formation between the amine and the cyclohexanone can occur, followed by an intramolecular aldol-type cyclization and subsequent dehydration. The acid or base catalyst is crucial for promoting both the condensation and dehydration steps.[2]

Caption: Simplified workflow for the Friedländer synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedländer synthesis using cyclic ketones.[4][5]

Materials:

-

This compound (1.0 equiv)

-

2-Aminobenzophenone (or other 2-aminoaryl ketone) (1.0 equiv)

-

Potassium hydroxide (KOH) (2.0 equiv)

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.50 g, 10 mmol) and 2-aminobenzophenone (1.97 g, 10 mmol) in anhydrous ethanol (50 mL).

-

Add powdered potassium hydroxide (1.12 g, 20 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture carefully with 1 M HCl until pH ~7.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired fused tetrahydroquinoline.

Expected Products & Yields

| 2-Aminoaryl Ketone | Product Structure | Expected Yield (%) |

| 2-Aminobenzophenone | Ethyl 5-(4-phenyl-2,3,4,9-tetrahydro-1H-furo[3',2':6,7]cyclohexa[1,2-b]quinolin-6-yl)-2-furoate | 65-80% |

| 2-Amino-5-chlorobenzophenone | Ethyl 5-(8-chloro-4-phenyl-2,3,4,9-tetrahydro-1H-furo[3',2':6,7]cyclohexa[1,2-b]quinolin-6-yl)-2-furoate | 60-75% |

| 2-Aminoacetophenone | Ethyl 5-(4-methyl-2,3,4,9-tetrahydro-1H-furo[3',2':6,7]cyclohexa[1,2-b]quinolin-6-yl)-2-furoate | 70-85% |

Application II: Synthesis of Fused Tetrahydrocarbazole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole nucleus from an arylhydrazine and an enolizable ketone or aldehyde under acidic conditions.[6][7] Utilizing our precursor, this reaction provides access to novel tetrahydrocarbazole derivatives fused with a furan ring, a scaffold of significant interest in medicinal chemistry.

Mechanistic Rationale

The reaction is initiated by the condensation of the arylhydrazine with the cyclohexanone moiety to form a phenylhydrazone.[8] Under acidic catalysis, the hydrazone tautomerizes to its enamine form. A[9][9]-sigmatropic rearrangement (an electrocyclic reaction) then occurs, forming a new C-C bond and breaking the N-N bond. The resulting di-imine intermediate subsequently undergoes cyclization and elimination of ammonia, followed by aromatization to yield the stable indole ring system.[7][8]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-(3-oxocyclohexyl)-2-furoate

Welcome to the dedicated technical support guide for the synthesis and yield optimization of Ethyl 5-(3-oxocyclohexyl)-2-furoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this molecule. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to enhance your experimental success.

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, which forms a crucial C-C bond between a furan ring and a cyclohexanone moiety. The Suzuki-Miyaura coupling is one of the most prevalent and effective methods for this transformation due to its high functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[1] This guide will primarily focus on the Suzuki-Miyaura pathway, while also addressing potential issues applicable to other cross-coupling techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis. Each issue is followed by a systematic approach to diagnosis and resolution.

Question 1: I am observing very low or no yield of the desired product. What are the potential causes and how can I fix this?

Low or non-existent yield is a common but frustrating issue in cross-coupling reactions. The root cause often lies with one of the core components of the catalytic cycle: the catalyst, reagents, or reaction environment.

Potential Causes & Step-by-Step Solutions:

-

Inactive Palladium Catalyst: The active catalyst is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.

-

Verify Precatalyst Reduction: Ensure your conditions facilitate the reduction of Pd(II) to Pd(0). Some phosphine ligands can act as reductants, but this is not always efficient. The inclusion of a sacrificial reductant or ensuring the solvent/base system can promote this step is critical.[2]

-

Check Catalyst Source and Age: Palladium catalysts, especially on carbon supports or those that are old, can lose activity. Use a fresh, reputable source of catalyst. For homogenous catalysts, ensure they have been stored under an inert atmosphere.

-

Atmosphere Control: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is run under a positive pressure of inert gas.[3]

-

-

Issues with the Boronic Acid/Ester: The stability and purity of the organoboron reagent are paramount.

-

Homocoupling (Glaser-type reaction): Boronic acids can undergo homocoupling to form a dimer, especially at elevated temperatures or in the presence of oxygen and a base. This consumes your starting material. To mitigate this, ensure a rigorously deoxygenated reaction setup.

-

Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting the boronic acid back to its parent arene/alkane. This is more common with electron-rich boronic acids. Use an anhydrous, aprotic solvent and ensure your base is not excessively wet.

-

Purity: Impurities in the boronic acid can poison the catalyst. If you synthesized the boronic acid yourself, ensure it is properly purified. Commercial boronic acids should be from a reliable vendor.

-

-

Incorrect Choice or Amount of Base: The base plays multiple crucial roles in the Suzuki reaction, including the activation of the boronic acid to form a more nucleophilic boronate species and reacting with the palladium complex.[4]

-

Base Strength: A base that is too strong can promote side reactions, including the hydrolysis of your ethyl ester product. A base that is too weak will not activate the boronic acid effectively.[5] For ester-containing substrates, milder bases like K₂CO₃, K₃PO₄, or even KF are often preferred over strong bases like NaOH or KOH.[5][6]

-

Solubility: The base must have some solubility in the reaction medium to be effective. If using a biphasic system (e.g., Toluene/Water), a phase-transfer catalyst might be necessary.

-

Question 2: My reaction is generating significant byproducts. How can I identify and minimize them?

Byproduct formation reduces the yield and complicates purification. The most common byproducts in this synthesis are from homocoupling, dehalogenation, and ester hydrolysis.

Common Byproducts and Mitigation Strategies:

| Byproduct | Formation Mechanism | Recommended Solution |

| Biphenyl/Bifuran Species | Homocoupling: Oxidative coupling of two boronic acid molecules. | Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. Use a slight excess (1.1-1.5 eq.) of the boronic acid reagent relative to the halide. |

| Ethyl 2-furoate | Dehalogenation: The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present, which can be generated from solvents (like alcohols) or certain bases.[7] | Avoid using primary or secondary alcohols as solvents if dehalogenation is an issue. Use a non-coordinating, aprotic solvent like dioxane, THF, or toluene.[7] |

| 5-(3-oxocyclohexyl)-2-furoic acid | Ester Hydrolysis: The ethyl ester is cleaved by the base, especially if strong bases (NaOH, KOH) or high temperatures are used in the presence of water.[8][9] | Use a milder base such as K₂CO₃ or K₃PO₄.[6] Minimize the amount of water in the reaction or use anhydrous conditions if possible. Keep reaction temperatures as low as feasible while still achieving a good reaction rate. |

Question 3: The reaction starts but seems to stop before completion. What causes incomplete conversion?

Stalled reactions are often due to catalyst deactivation or suboptimal reaction parameters.

Troubleshooting Incomplete Reactions:

-

Catalyst Deactivation: The active Pd(0) can agglomerate into inactive palladium black, especially at high temperatures or with insufficient ligand.

-

Ligand Choice: Use a suitable phosphine ligand to stabilize the Pd(0) species. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective in preventing agglomeration and promoting the catalytic cycle.[2]

-

Temperature Control: Do not overheat the reaction. While higher temperatures can increase the rate, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction rate and catalyst stability.

-

-

Insufficient Reagent Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the boronic acid (e.g., 1.2 equivalents) is often beneficial.

-

Poor Mixing: In heterogeneous reactions (e.g., with an insoluble base), efficient stirring is crucial for reaction progress. Ensure the stir rate is adequate to maintain a good suspension.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this synthesis?

There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for coupling an aryl/heteroaryl halide with an alkylboronic acid derivative, certain systems are known to be effective.

-

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) precatalysts, respectively.[2]

-

Ligands: Bulky, electron-rich monophosphine ligands are excellent for promoting the difficult oxidative addition and reductive elimination steps.[10]

-

Buchwald-type ligands: SPhos, XPhos, and RuPhos are highly effective for a broad range of Suzuki couplings.

-

N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes can also be very effective and offer high stability to the palladium center.

-

Q2: How critical is the choice of solvent?

The solvent is critical. It must solubilize the reactants and facilitate the interaction of all components.

-

Aprotic Solvents: Dioxane, THF, and Toluene are excellent choices. They are relatively non-coordinating and can be made anhydrous.

-

Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Toluene/Water, Dioxane/Water) is used to help dissolve the inorganic base.[11] This can accelerate the reaction but also increases the risk of ester hydrolysis.

-

Polar Aprotic Solvents: DMF or DMA can be used but may lead to more side reactions at higher temperatures.